molecular formula C12H14ClNO2S B12583717 S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate CAS No. 614760-01-9

S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate

Cat. No.: B12583717
CAS No.: 614760-01-9
M. Wt: 271.76 g/mol
InChI Key: SOSOYUWFQFJRRS-UHFFFAOYSA-N
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Description

S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate: is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thioester linkage, which is a sulfur-containing ester, and a chloroacetamido group, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate typically involves multiple steps, starting with the preparation of the chloroacetamido intermediate. This intermediate is then reacted with a suitable thiol compound to form the thioester linkage. Common reagents used in these reactions include chloroacetyl chloride, amines, and thiols. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for efficient production. Purification methods such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate can undergo various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloroacetamido group can be reduced to form amines.

    Substitution: The chlorine atom in the chloroacetamido group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like ammonia or primary amines are used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted amides or thioesters.

Scientific Research Applications

S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzymatic activity. The thioester linkage can also participate in thiol-disulfide exchange reactions, affecting redox signaling pathways. These interactions can modulate various biological processes, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Uniqueness: S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate stands out due to its unique combination of a chloroacetamido group and a thioester linkage. This dual functionality allows it to participate in a broader range of chemical reactions and biological interactions compared to other similar compounds.

Properties

CAS No.

614760-01-9

Molecular Formula

C12H14ClNO2S

Molecular Weight

271.76 g/mol

IUPAC Name

S-[2-[4-[(2-chloroacetyl)amino]phenyl]ethyl] ethanethioate

InChI

InChI=1S/C12H14ClNO2S/c1-9(15)17-7-6-10-2-4-11(5-3-10)14-12(16)8-13/h2-5H,6-8H2,1H3,(H,14,16)

InChI Key

SOSOYUWFQFJRRS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCC1=CC=C(C=C1)NC(=O)CCl

Origin of Product

United States

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